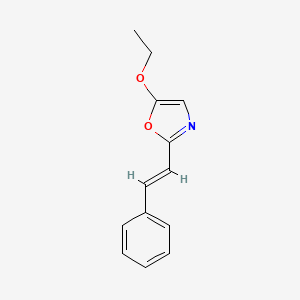

5-Ethoxy-2-styryloxazole

Beschreibung

5-Ethoxy-2-styryloxazole is a substituted oxazole characterized by an ethoxy group (-OCH₂CH₃) at the 5-position and a styryl group (-CH=CH-C₆H₅) at the 2-position of the oxazole ring. Though direct studies on this compound are scarce, comparisons with structurally related oxazole derivatives provide insights into its behavior .

Eigenschaften

Molekularformel |

C13H13NO2 |

|---|---|

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

5-ethoxy-2-[(E)-2-phenylethenyl]-1,3-oxazole |

InChI |

InChI=1S/C13H13NO2/c1-2-15-13-10-14-12(16-13)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3/b9-8+ |

InChI-Schlüssel |

BVWCHTVIRTWDFF-CMDGGOBGSA-N |

Isomerische SMILES |

CCOC1=CN=C(O1)/C=C/C2=CC=CC=C2 |

Kanonische SMILES |

CCOC1=CN=C(O1)C=CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-styryloxazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

Solvent: Typically a mixture of water and an organic solvent like tetrahydrofuran (THF)

Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)

Industrial Production Methods

This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-2-styryloxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-2-styryloxazole has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 5-Ethoxy-2-styryloxazole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Effects

The following table summarizes key oxazole analogs from historical literature, focusing on substituents at positions 2 and 5, melting points (m.p.), and hydrochloride stability:

| Compound Name | Position 2 Substituent | Position 5 Substituent | m.p. (°C) | Hydrochloride Decomposition (°C) |

|---|---|---|---|---|

| 2-Phenyl-5-γ-tolyloxazole | Phenyl | γ-Tolyl (p-methylphenyl) | 81 | 180 (decomp.) |

| 5-Phenyl-2-piperonyloxazole | Piperonyl (methylenedioxyphenyl) | Phenyl | 116–117 | 193 (decomp.) |

| 2-γ-p-Anisyl-5-γ-p-tolyloxazole | p-Methoxyphenyl | p-Tolyl | 88 | Not reported |

| 5-γ-p-Methoxy-2-γ-tolyloxazole | p-Tolyl | p-Methoxyphenyl | 145 | Not reported |

| Hypothetical: 5-Ethoxy-2-styryloxazole | Styryl (CH=CH-C₆H₅) | Ethoxy (-OCH₂CH₃) | Predicted: 90–120 | Predicted: 160–180 |

Key Observations:

- Substituent Bulk and Melting Points: Bulky substituents like styryl (hypothetical) or piperonyl reduce crystal packing efficiency, leading to lower melting points compared to simpler aryl groups. For example, 5-Phenyl-2-piperonyloxazole (m.p. 116–117°C) has a lower m.p. than 2-Phenyl-5-γ-tolyloxazole (m.p. 81°C) due to steric hindrance .

- The ethoxy group in 5-Ethoxy-2-styryloxazole may stabilize the ring similarly to the p-methoxyphenyl group in 2-γ-p-Anisyl-5-γ-p-tolyloxazole (m.p. 88°C) .

- Hydrochloride Stability: Decomposition temperatures of hydrochloride salts correlate with substituent electronic effects. For instance, 2-Phenyl-5-γ-tolyloxazole hydrochloride decomposes at 180°C, suggesting moderate stability, while 5-Phenyl-2-piperonyloxazole hydrochloride decomposes at 193°C, likely due to the electron-withdrawing methylenedioxy group .

Reactivity and Functionalization

- Nitration and Oxidation: Nitration of 2:5-diphenyloxazole yields 2-phenyl-γ-γ-nitrophenyloxazole (m.p. 187°C), which produces γ-nitrobenzoic acid upon oxidation. This suggests that nitration occurs preferentially at the para position of phenyl substituents. For 5-Ethoxy-2-styryloxazole, nitration may target the styryl group’s phenyl ring, altering conjugation and reactivity .

- Halogenation: Chlorinated analogs like 2-δ-chlorophenyl-5-γ-p-methoxyphenyloxazole (m.p. 123°C) exhibit higher melting points than non-halogenated derivatives, likely due to increased dipole interactions. Halogen introduction in 5-Ethoxy-2-styryloxazole could similarly enhance polarity and stability .

Pharmacological Potential (Inference from Structural Analogs)

While discusses thiazole-based pharmaceuticals (e.g., carbamate derivatives), oxazoles like 5-Ethoxy-2-styryloxazole may exhibit distinct bioactivity due to differences in heteroatom electronegativity (O vs. S). Thiazoles often show enhanced hydrogen bonding capacity, whereas oxazoles may prioritize π-π stacking interactions via aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.